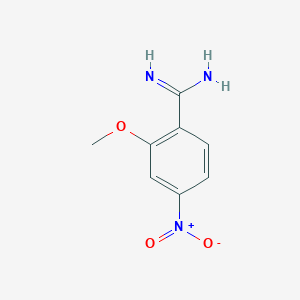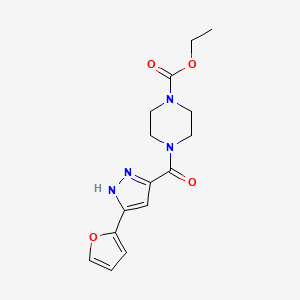
ethyl 4-(5-(furan-2-yl)-1H-pyrazole-3-carbonyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazole ring, a piperazine ring, and two carbonyl groups . It’s likely that this compound could have interesting chemical properties due to the presence of these functional groups.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various reactions such as substitution reactions . The exact method would depend on the starting materials and the desired product.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several rings and functional groups, which could lead to a complex three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. Similar compounds have been involved in various reactions, including substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, would be determined by its molecular structure .Scientific Research Applications
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Patel (2020) conducted a study on the synthesis, characterization, and antimicrobial activity of furan ring-containing organic ligands. Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate was synthesized and reacted with 4-amino salicylic acid to afford a compound with potential antibacterial activities against both gram-positive and gram-negative bacteria. This study emphasizes the importance of furan derivatives in developing antimicrobial agents (H. Patel, 2020).
Synthesis and Characterization of Pyrrole Chalcone Derivative
Singh et al. (2014) synthesized and characterized a pyrrole chalcone derivative, ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC), by aldol condensation. The compound was confirmed through spectroscopic analyses, and its dimer formation indicated potential for forming heterocyclic compounds such as oxiranes, oxazoles, pyrazoles, and pyridines, showcasing the versatility of furan derivatives in chemical synthesis (R. N. Singh et al., 2014).
Biological Screening for Mycobacterium tuberculosis DNA GyrB Inhibition
Reddy et al. (2014) designed and synthesized a series of benzofuran and benzo[d]isothiazole derivatives as inhibitors of Mycobacterium tuberculosis DNA GyrB. Among the compounds, one demonstrated promising inhibitory activity, indicating the potential of furan derivatives in developing new antitubercular agents (K. Reddy et al., 2014).
Unexpected Reaction of Ethyl 4-(Chloromethyl)pyrazolo Derivative
Ledenyova et al. (2018) studied the reaction of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, highlighting an unexpected reaction mechanism. This study contributes to understanding the complex reactions involving furan and pyrazole derivatives, potentially leading to novel compounds (I. V. Ledenyova et al., 2018).
Thiazole-aminopiperidine Hybrid Analogues as Mycobacterium tuberculosis GyrB Inhibitors
Jeankumar et al. (2013) focused on designing and synthesizing ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates as inhibitors for Mycobacterium tuberculosis. This study emphasizes the role of hybrid molecules containing furan derivatives in addressing tuberculosis, offering insights into the development of novel therapeutics (V. U. Jeankumar et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-2-22-15(21)19-7-5-18(6-8-19)14(20)12-10-11(16-17-12)13-4-3-9-23-13/h3-4,9-10H,2,5-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZMJDFMVEMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[5-(furan-2-yl)-1H-pyrazole-3-carbonyl]piperazine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

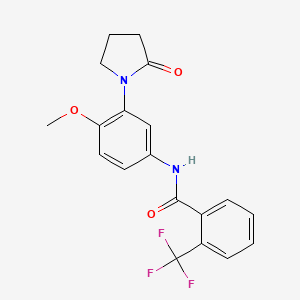
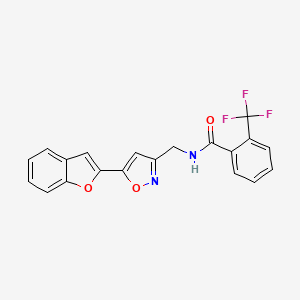
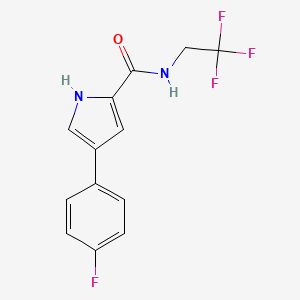
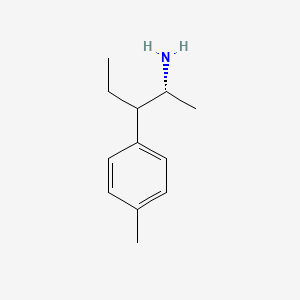
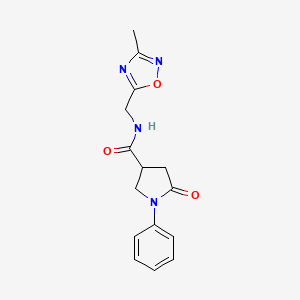
![N-(2,5-dimethylphenyl)-2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2944507.png)
![N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2944510.png)
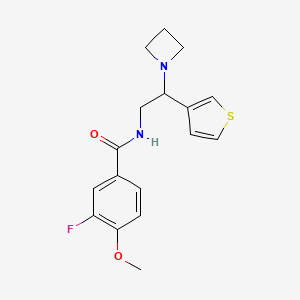
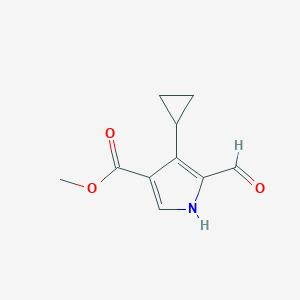
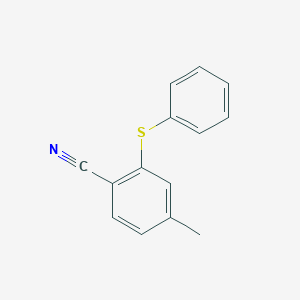
![cis-Hexahydro-2H-thieno[2,3-C]pyrrole 1,1-dioxide hcl](/img/structure/B2944517.png)
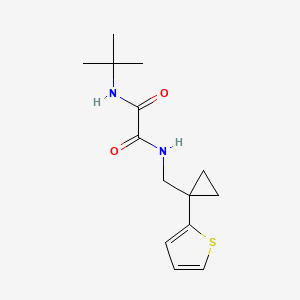
![2-chloro-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2944522.png)
